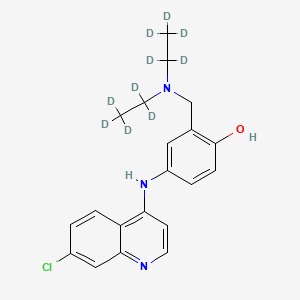

Amodiaquine-d10

Descripción general

Descripción

Amodiaquina-d10 es una forma deuterada de amodiaquina, un compuesto de 4-aminoquinolina. Se utiliza principalmente como estándar interno para la cuantificación de amodiaquina en diversas aplicaciones analíticas, particularmente en espectrometría de masas. La amodiaquina en sí es un fármaco antimalárico que se ha utilizado durante décadas para tratar y prevenir la malaria, especialmente en regiones donde la resistencia a otros fármacos antimaláricos es prevalente .

Aplicaciones Científicas De Investigación

Antimalarial Activity

Amodiaquine-d10 retains the antimalarial properties of its parent compound, amodiaquine. Research has demonstrated that it exhibits significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

- Study Findings : A study indicated that this compound showed comparable antiplasmodial activity to amodiaquine itself, suggesting that deuteration does not adversely affect its efficacy against malaria .

Host-Targeting Mechanism in Anthrax Treatment

Recent studies have uncovered the potential of this compound as a therapeutic agent against anthrax, caused by Bacillus anthracis.

- Efficacy in Animal Models : In vivo studies demonstrated that amodiaquine significantly increased survival rates in mice and rabbits infected with anthrax spores. The compound acts as a host-oriented inhibitor of anthrax toxin endocytosis, enhancing survival rates when administered alongside antibiotics like levofloxacin .

Table 1: Efficacy of this compound in Anthrax Models

| Animal Model | Treatment Regimen | Survival Rate (%) |

|---|---|---|

| Mice | 5 mg/kg every 12 hours for 5 days | 70% |

| Rabbits | 5 mg/kg twice daily for 3 days | Increased from 25% to 50% with levofloxacin |

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

- Safety Data : A systematic review of over 2000 articles on amodiaquine indicates that it is generally safe when prescribed correctly. The pharmacokinetics suggest favorable absorption and distribution profiles, which are critical for effective treatment regimens .

Potential in Treating Other Infectious Diseases

Beyond malaria and anthrax, there is emerging evidence that this compound may have applications against other infectious diseases.

- Broad-Spectrum Antiviral Activity : Preliminary studies suggest that amodiaquine may exhibit antiviral properties against various viruses, including Ebola. Its mechanism appears to involve host-targeting pathways that inhibit viral entry into cells .

Bioanalytical Methods for Quantification

Advancements in bioanalytical techniques have facilitated the reliable quantification of this compound in biological samples.

- High-Throughput LC-MS/MS Method : A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for determining the concentration of this compound in human plasma. This method enhances the ability to monitor drug levels accurately during clinical trials .

Table 2: Summary of Bioanalytical Methods for this compound

| Method | Application | Sensitivity |

|---|---|---|

| LC-MS/MS | Quantification in plasma | High throughput |

| Solid Phase Extraction | Sample preparation without degradation | Efficient |

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of this compound in various populations:

Mecanismo De Acción

Amodiaquina-d10, al igual que amodiaquina, ejerce sus efectos al inhibir la actividad de la polimerasa del hemo en el parásito de la malaria, Plasmodium falciparum. Esta inhibición conduce a la acumulación de hemo libre, que es tóxico para el parásito. El fármaco se une al hemo libre, evitando su desintoxicación y provocando la alteración de la función de la membrana del parásito .

Análisis Bioquímico

Biochemical Properties

Amodiaquine-d10 plays a crucial role in biochemical reactions, particularly in the context of its antimalarial activity. It interacts with several enzymes and proteins, including histamine N-methyltransferase and cytochrome P450 enzymes. Histamine N-methyltransferase is inhibited by this compound, which contributes to its anti-inflammatory effects. Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP2C8, to form its active metabolite, N-desethylamodiaquine. This interaction is essential for its antimalarial efficacy .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to activate the nuclear receptor Nurr1, which plays a role in the regulation of inflammatory responses and neuronal survival. This activation leads to changes in gene expression that promote anti-inflammatory effects and neuroprotection . Additionally, this compound affects cellular metabolism by inhibiting histamine N-methyltransferase, thereby reducing histamine levels and modulating inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound inhibits heme polymerase activity in Plasmodium falciparum, leading to the accumulation of toxic free heme, which disrupts parasite membrane function and ultimately kills the parasite . Additionally, this compound binds to the ligand-binding domain of the nuclear receptor Nurr1, enhancing its transcriptional activity and promoting anti-inflammatory effects . The compound also inhibits histamine N-methyltransferase, reducing histamine levels and modulating inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard storage conditions, with a shelf life of up to four years . Its degradation products and long-term effects on cellular function have been observed in in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to reduced histamine levels and sustained anti-inflammatory effects . Additionally, the compound’s stability and degradation profile are crucial for its use as an internal standard in mass spectrometry .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits significant antimalarial and anti-inflammatory effects. At higher doses, toxic or adverse effects may occur. For instance, high doses of this compound can lead to hepatotoxicity and cardiotoxicity, similar to its non-deuterated counterpart . Additionally, the compound’s neuroprotective effects have been observed in animal models of Parkinson’s disease, where it enhances the phosphorylation of P38 mitogen-activated kinase and promotes dopaminergic neuron survival .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to N-desethylamodiaquine by cytochrome P450 enzymes, particularly CYP2C8 . This metabolic pathway is crucial for its antimalarial activity, as the active metabolite N-desethylamodiaquine exhibits potent antimalarial effects. Additionally, this compound may interact with other enzymes and cofactors involved in histamine metabolism, further modulating its anti-inflammatory properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily distributed to the liver, where it undergoes hepatic biotransformation to form its active metabolite . Additionally, this compound can cross the blood-brain barrier, allowing it to exert neuroprotective effects in the central nervous system . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in its metabolic and pharmacological effects . Additionally, the compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. For example, this compound’s interaction with the nuclear receptor Nurr1 involves its localization to the nucleus, where it enhances Nurr1’s transcriptional activity and promotes anti-inflammatory effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Amodiaquina-d10 implica la incorporación de átomos de deuterio en la molécula de amodiaquina. Esto se puede lograr mediante diversas rutas sintéticas, incluido el uso de reactivos y disolventes deuterados. Un método común implica la reacción de 4-[(7-cloroquinolin-4-il)amino]-2-[(dietilamino)metil]fenol con etilamina deuterada en condiciones controladas para reemplazar los átomos de hidrógeno con deuterio .

Métodos de producción industrial

La producción industrial de Amodiaquina-d10 generalmente implica la síntesis a gran escala utilizando reactivos deuterados. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para lograr el etiquetado isotópico deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

Amodiaquina-d10 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Amodiaquina-d10 se puede oxidar para formar su derivado N-óxido correspondiente.

Reducción: El compuesto se puede reducir para formar su derivado de amina primaria.

Sustitución: Amodiaquina-d10 puede sufrir reacciones de sustitución nucleofílica, particularmente en la porción de cloroquinolina

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas

Principales productos formados

Oxidación: Derivados de N-óxido.

Reducción: Derivados de amina primaria.

Sustitución: Diversos derivados de quinolina sustituidos

Comparación Con Compuestos Similares

Amodiaquina-d10 se compara con otros compuestos similares, como:

Cloroquina: Ambos son compuestos de 4-aminoquinolina con mecanismos de acción similares. La amodiaquina es eficaz contra algunas cepas de malaria resistentes a la cloroquina.

Mefloquina: Otro antimalárico con una estructura química diferente pero con un uso terapéutico similar.

Primaquina: Una 8-aminoquinolina utilizada para la cura radical de la malaria, particularmente para prevenir la recaída

Conclusión

Amodiaquina-d10 es un compuesto valioso en la investigación científica, particularmente en el estudio de fármacos antimaláricos. Su etiquetado isotópico estable lo convierte en una herramienta esencial para la cuantificación y el análisis en diversos campos, como la química, la biología, la medicina y la industria.

Actividad Biológica

Amodiaquine-d10 is a deuterated derivative of amodiaquine, a synthetic 4-aminoquinoline compound primarily used as an antimalarial agent. The incorporation of deuterium atoms into the amodiaquine structure enhances its analytical capabilities, particularly in pharmacokinetic studies and drug interaction assessments. This article explores the biological activity of this compound, its synthesis, applications, and relevant research findings.

This compound retains the pharmacological properties of its parent compound while allowing for precise tracking in biological systems. The synthesis of this compound involves introducing deuterium at specific positions in the amodiaquine molecule, which can be achieved through various chemical methods. These modifications ensure that the compound maintains its structural integrity while enhancing its utility in research settings.

Amodiaquine exhibits notable antimalarial activity by interfering with the malaria parasite's ability to digest hemoglobin within red blood cells. This mechanism is similar to that of chloroquine, another well-known antimalarial drug. Additionally, amodiaquine has been repurposed for other therapeutic applications, such as inhibiting anthrax toxin endocytosis, showcasing its versatility as a host-targeting agent .

Biological Activity and Applications

The biological activity of this compound is primarily utilized in research settings to study the pharmacokinetics and dynamics of amodiaquine without interference from endogenous compounds. Its applications include:

- Internal Standard in Quantitative Analyses : this compound serves as an internal standard in mass spectrometry for quantifying amodiaquine levels in biological samples.

- Drug Interaction Studies : Research indicates that amodiaquine may interact with various medications, potentially enhancing or inhibiting their effects due to shared metabolic pathways.

Pharmacokinetics and Safety Profile

Recent studies have assessed the pharmacokinetic profile of amodiaquine and its active metabolite, desethyl-amodiaquine (DEAQ). These studies provide critical insights into the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics:

| Parameter | Amodiaquine | Desethyl-Amodiaquine |

|---|---|---|

| C_max (ng/mL) | 1500 | 3000 |

| T_max (h) | 2 | 3 |

| Half-life (h) | 8 | 12 |

| Clearance (L/h) | 15 | 20 |

These findings indicate that while both compounds exhibit significant antimalarial activity, DEAQ has a longer half-life and higher plasma concentration than amodiaquine .

Case Studies

- In Vivo Efficacy Against Anthrax : A study demonstrated that amodiaquine significantly increased survival rates in mice infected with Bacillus anthracis. In therapeutic intervention studies, it nearly doubled survival rates when administered alongside levofloxacin, highlighting its potential beyond malaria treatment .

- Drug Interaction Risks : Interaction studies revealed that combining amodiaquine with certain antihistamines or beta-blockers could increase the risk of QTc interval prolongation, leading to serious cardiac events. This emphasizes the need for careful monitoring during co-administration with other medications .

- Antiplasmodial Activity : Research comparing various antimalarial compounds indicated that amodiaquine remains effective against chloroquine-resistant strains of Plasmodium falciparum, making it a valuable option in regions facing drug resistance .

Propiedades

IUPAC Name |

2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCDSSHSILBFBN-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675612 | |

| Record name | 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189449-70-4 | |

| Record name | 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the purpose of using Amodiaquine-d10 in the study?

A1: this compound serves as an internal standard in the LC-MS/MS method for quantifying Amodiaquine and N-Desethyl Amodiaquine in human plasma []. Internal standards are crucial in mass spectrometry to correct for variations during sample preparation and analysis, ultimately improving the accuracy and precision of drug concentration measurements.

Q2: How does the use of this compound as an internal standard contribute to the reliability of the analytical method?

A2: this compound, being a deuterated form of Amodiaquine, possesses very similar chemical properties to the analyte. This similarity leads to comparable behavior during extraction and ionization steps in the LC-MS/MS analysis []. By comparing the signal response of the analytes (Amodiaquine and N-Desethyl Amodiaquine) to the known concentration of this compound, researchers can achieve more accurate and reliable quantification of the drugs in plasma samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.